molecular formula C15H10FNO2 B3118873 1-(4-Fluorophenyl)-1h-indole-5-carboxylic acid CAS No. 243467-60-9

1-(4-Fluorophenyl)-1h-indole-5-carboxylic acid

Cat. No. B3118873
CAS RN: 243467-60-9
M. Wt: 255.24 g/mol
InChI Key: OHQPVSORYCUZRN-UHFFFAOYSA-N
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Description

Indole derivatives are important in medicinal chemistry and have been found in many synthetic drug molecules . They are often used in the development of new useful derivatives due to their ability to bind with high affinity to multiple receptors .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step nucleophilic substitution reactions and ester hydrolysis .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a benzenoid nucleus and excessive π-electrons delocalization, which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives can be used as reactants in various coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, some are crystalline and colorless in nature with specific odors .

Scientific Research Applications

Synthesis and Derivatives

1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid and its derivatives are utilized in various synthesis processes. For instance, Kudzma (2003) reported the synthesis of a series of indole and carbazole derivatives from 2-fluorophenyl imines, highlighting the versatility of such compounds in chemical synthesis (Kudzma, 2003). Similarly, Inaba, Ishizumi, and Yamamoto (1971) described a synthesis method for 1-(2-diethylaminoethyl)-substituted 1, 4-benzodiazepin-2-ones using 2-aminomethylindole derivatives, demonstrating the potential of indole derivatives in creating complex molecular structures (Inaba, Ishizumi, & Yamamoto, 1971).

Pharmacological Research

In pharmacological research, indole-5-carboxylic acids have been studied for their inhibitory properties. Kaptur, Elfringhoff, and Lehr (2011) found that indole-5-carboxylic acids with certain residues were potent inhibitors of human cytosolic phospholipase A2α, a key enzyme in inflammatory processes (Kaptur, Elfringhoff, & Lehr, 2011).

Crystal Engineering and Molecular Interactions

Choudhury, Nagarajan, and Row (2004) explored the crystal structures of certain substituted indoles, including 1-(4-fluorophenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole, to study molecular interactions like C-H...F and C-H...pi. This research is crucial in understanding the role of organic fluorine in crystal engineering (Choudhury, Nagarajan, & Row, 2004).

Analytical Chemistry

In the field of analytical chemistry, Nan et al. (2015) utilized a derivative of 1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid as a ratiometric fluorescent pH probe for intracellular imaging, demonstrating the compound's application in bioanalytical methods (Nan et al., 2015).

Anticancer Research

In the realm of anticancer research, Kryshchyshyn-Dylevych et al. (2020) reported on the synthesis of indole-carboxylic acids derivatives and their evaluation for anticancer activity, underscoring the potential of these compounds in therapeutic applications (Kryshchyshyn-Dylevych et al., 2020).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular function . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting that they may interfere with viral replication pathways .

Pharmacokinetics

The compound’s lipophilicity (log po/w) is reported to be 156, which can influence its absorption and distribution within the body . It’s also reported to have high gastrointestinal absorption and is considered to be BBB (Blood-Brain Barrier) permeant .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular changes .

Action Environment

The compound’s success in suzuki–miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, suggests that it can perform well under a variety of reaction conditions .

Safety and Hazards

Safety data sheets for similar compounds indicate that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research into indole derivatives are vast due to their diverse biological activities and potential for therapeutic use .

properties

IUPAC Name

1-(4-fluorophenyl)indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO2/c16-12-2-4-13(5-3-12)17-8-7-10-9-11(15(18)19)1-6-14(10)17/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQPVSORYCUZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC3=C2C=CC(=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-1h-indole-5-carboxylic acid

Synthesis routes and methods

Procedure details

A mixture of methyl 1-(4-fluorophenyl)-indole-5-carboxylate 7c (0.58 g, 2.15 mmol) and LiOH.H2O (0.36 g, 8.6 mmol) in THF (15 mL) and H2O (10 mL) was stirred at room temperature for 5 days. Aqueous 10% HCl solution was added to the reaction mixture to adjust pH=3˜4. The resulting mixture was extracted with EtOAc (2×). The organic solution was washed with aq. NaCl, dried over Na2SO4 and concentrated to give 7d (0.5 g).
Name
methyl 1-(4-fluorophenyl)-indole-5-carboxylate
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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